Product packaging for 2-(2-Methoxyphenyl)-3-phenylacrylic acid(Cat. No.:)

2-(2-Methoxyphenyl)-3-phenylacrylic acid

Cat. No.: B13391195
M. Wt: 254.28 g/mol
InChI Key: GHIYKYUBHWCPTK-UHFFFAOYSA-N
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Description

Significance of the Cinnamic Acid Derivatives Class in Medicinal Chemistry and Organic Synthesis

Cinnamic acid and its derivatives are a class of organic compounds that are ubiquitous in the plant kingdom, found in fruits, vegetables, and honey. rsc.org The fundamental structure, consisting of a phenyl ring attached to an acrylic acid moiety, serves as a versatile scaffold for chemical modification, leading to a vast array of compounds with diverse biological activities. rsc.org This has made them a focal point in medicinal chemistry for the development of new therapeutic agents.

Modern pharmacological studies have confirmed that cinnamic acid derivatives possess a wide spectrum of effects, including anti-tumor, anti-inflammatory, antibacterial, antidiabetic, and antioxidant properties. mdpi.com For instance, derivatives have shown therapeutic potential against various cancers, including lung adenocarcinoma and melanoma. nih.gov Their anti-inflammatory action is often attributed to the inhibition of key signaling pathways involved in the inflammatory response. mdpi.com Furthermore, certain derivatives exhibit significant antimicrobial activity, including against drug-resistant strains of bacteria like Staphylococcus aureus, and also show promise in combating fungal infections. mdpi.commdpi.com

In the realm of organic synthesis, cinnamic acids are valuable intermediates for the preparation of a wide range of more complex molecules. iitk.ac.in Their chemical structure, with reactive sites on the phenyl ring, the alkene bond, and the carboxylic acid group, allows for various transformations. longdom.org Classic organic reactions such as the Perkin reaction and Knoevenagel condensation are commonly employed for their synthesis. rsc.orgwikipedia.org These reactions provide routes to α,β-unsaturated aromatic acids, which are precursors to pharmaceuticals, fragrances, and other industrially important chemicals. iitk.ac.inlongdom.org

Overview of the 2-(2-Methoxyphenyl)-3-phenylacrylic Acid Scaffold

This compound is a specific derivative of cinnamic acid characterized by the presence of a methoxy (B1213986) group on the ortho position of the phenyl ring at the 2-position of the acrylic acid backbone. Its chemical identity is defined by the following properties:

PropertyValue
IUPAC Name (Z)-2-(2-methoxyphenyl)-3-phenylprop-2-enoate labshake.com
CAS Number 1657-65-4 labshake.comalchempharmtech.com
Molecular Formula C₁₆H₁₄O₃ labshake.com
Molecular Weight 254.29 g/mol labshake.com

The synthesis of this particular scaffold, while not extensively detailed in the literature, can be conceptualized through established synthetic methodologies for related α-phenylcinnamic acid derivatives. Plausible synthetic routes include the Perkin reaction or the Knoevenagel-Doebner condensation. wikipedia.orgrsc.orgbyjus.com The Perkin reaction would likely involve the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. wikipedia.orgbyjus.com The Knoevenagel condensation offers another route, typically involving the reaction of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. rsc.org

The structural characterization of this compound would rely on standard analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) would be crucial for confirming its molecular structure. While specific spectral data for this exact compound is not widely published, related methoxy-substituted acrylic acids have been characterized, providing a reference for the expected spectral features. nih.govrsc.org

Research Landscape and Current Trajectories for the Chemical Compound

The current body of scientific literature indicates that this compound is a relatively underexplored compound. While extensive research exists on the broader class of cinnamic acid derivatives, particularly isomers such as p-methoxycinnamic acid (p-MCA), specific investigations into the biological activities and applications of the 2-(2-methoxyphenyl) isomer are limited. nih.gov

However, the known biological activities of closely related methoxylated cinnamic acid derivatives provide a strong rationale for future research into this specific scaffold. For instance, various methoxylated cinnamic acid esters have demonstrated significant antiproliferative and antimetastatic effects on human lung adenocarcinoma cells. nih.gov Studies on other isomers have also revealed potent antimicrobial and antidiabetic properties. mdpi.comnih.gov

Based on the established bioactivity of its structural analogs, the research trajectories for this compound could potentially focus on several key areas:

Anticancer Drug Discovery: Given the demonstrated anticancer effects of other methoxylated cinnamic acid derivatives, this compound warrants investigation for its potential cytotoxic and antiproliferative activities against various cancer cell lines. nih.gov

Antimicrobial Agent Development: The cinnamic acid scaffold is a known pharmacophore for antimicrobial activity. mdpi.com Research into the antibacterial and antifungal properties of this compound could lead to the development of new treatments for infectious diseases.

Anti-inflammatory and Antioxidant Studies: The anti-inflammatory and antioxidant properties are hallmarks of the cinnamic acid class. mdpi.com Investigating the potential of this compound to modulate inflammatory pathways and combat oxidative stress is a logical avenue for future research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O3 B13391195 2-(2-Methoxyphenyl)-3-phenylacrylic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyphenyl)-3-phenylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-19-15-10-6-5-9-13(15)14(16(17)18)11-12-7-3-2-4-8-12/h2-11H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIYKYUBHWCPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 2 Methoxyphenyl 3 Phenylacrylic Acid and Its Congeners

Established Condensation and Addition Reactions in the Synthesis of the Chemical Compound

Traditional condensation and addition reactions remain fundamental in constructing the carbon skeleton of acrylic acid derivatives. These methods typically involve the formation of a new carbon-carbon bond through the reaction of carbonyl compounds and active methylene (B1212753) groups.

The Aldol condensation is a cornerstone of C-C bond formation, involving the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then be dehydrated to an α,β-unsaturated product. In the context of synthesizing 2-(2-Methoxyphenyl)-3-phenylacrylic acid, a crossed or mixed Aldol condensation approach is necessary.

This would typically involve the reaction between benzaldehyde (B42025) and the enolate derived from 2-methoxyphenylacetic acid or its corresponding ester. The base catalyst, such as sodium hydroxide (B78521) or lithium diisopropylamide (LDA), deprotonates the α-carbon of the 2-methoxyphenylacetic acid derivative, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. Subsequent dehydration of the resulting β-hydroxy acid intermediate, often promoted by heat, yields the target α,β-unsaturated acrylic acid. The success of crossed Aldol reactions often depends on carefully chosen reaction conditions to prevent self-condensation of the enolizable partner.

Key factors influencing the reaction include the nature of the base, solvent, and reaction temperature. The use of a non-enolizable aldehyde like benzaldehyde simplifies the reaction by eliminating the possibility of self-condensation on one side.

Table 1: Comparison of Catalysts in Aldol Condensation for Acrylic Acid Synthesis

Catalyst SystemReactantsProductKey Advantages
VPO/SiO₂Acetic Acid + FormaldehydeAcrylic AcidHigh acidity and basicity favor product formation.
Cs, Ce, Nd modified VPO/SiO₂Acetic Acid + FormaldehydeAcrylic AcidHigher catalytic activity compared to unmodified VPO/SiO₂.
NASICON-type catalystAcetic Acid + FormaldehydeAcrylic Acid + Methyl AcrylateHigh selectivity and space-time yield.

The Perkin reaction, developed by William Henry Perkin in 1868, is a powerful method for synthesizing cinnamic acids and their derivatives. It involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the corresponding carboxylic acid, which acts as a base catalyst.

To synthesize this compound via the Perkin reaction, one could theoretically react benzaldehyde with the anhydride of 2-methoxyphenylacetic acid, using sodium or potassium 2-methoxyphenylacetate as the base. The mechanism involves the formation of an enolate from the anhydride, which then adds to the aldehyde. A subsequent series of intramolecular acyl transfer and elimination steps leads to the formation of the α,β-unsaturated acid.

The Perkin reaction is particularly well-suited for aromatic aldehydes and is widely used to produce various substituted cinnamic acids. The reaction typically requires high temperatures (around 180 °C) and long reaction times to achieve good conversion.

Novel Synthetic Routes and Catalytic Systems for Acrylic Acid Derivatives

Modern organic synthesis has seen the development of novel catalytic systems that offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional methods.

Palladium-catalyzed cross-coupling reactions represent a versatile and powerful tool for forming C-C bonds. While direct synthesis of this compound via a single cross-coupling step is complex, related acrylic acid derivatives can be synthesized using these methods. For instance, palladium catalysts are used for the carbonylation of alkenes and alkynes to produce acrylic acid derivatives.

One relevant approach is the Heck reaction, which could potentially be adapted. This might involve coupling 2-bromoanisole (B166433) with a phenylacrylate ester, followed by hydrolysis. However, controlling the regioselectivity and stereoselectivity of such a reaction to obtain the desired trisubstituted alkene can be challenging.

More advanced palladium-catalyzed processes include cascade reactions and cycloisomerizations that can lead to complex heterocyclic structures from acrylic acid precursors. For example, palladium catalysts have been used in the asymmetric hydroesterification of α-aryl acrylic acids, demonstrating their utility in creating chiral succinates from acrylic acid starting materials. Palladium catalysis is also effective in forming acrylates from CO2 and ethylene.

Table 2: Overview of Palladium-Catalyzed Reactions for Acrylic Acid Derivatives

Reaction TypeSubstratesCatalyst SystemProduct Type
Asymmetric Hydroesterificationα-Aryl Acrylic Acids, CO, AlcoholPalladium ComplexChiral α-substituted succinates
Intramolecular DiaminationAcrylic Esters, SulfamatesPalladium(II) with Copper Bromide2,3-diamino carboxylates
Migratory Cycloisomerization3-Phenoxy Acrylic Acid EsterPd(dba)₂ / PCy₃2,3-disubstituted Benzofurans
Acrylate FormationCO₂, Ethylene, BasePalladium ComplexSodium acrylate

Electrochemical synthesis offers a green and often highly selective alternative to traditional chemical methods, using electrical current to drive reactions. The synthesis of acrylic acid can be approached electrochemically, for example, through the electrocatalytic oxidation of glycerol,

Scalability Considerations in the Synthesis of the Chemical Compound

The primary synthetic routes for compounds like this compound, which are derivatives of cinnamic acid, typically involve condensation reactions such as the Perkin or Knoevenagel condensations. While effective at the lab scale, scaling up these reactions presents several challenges.

Key Challenges in Scaling Up Condensation Reactions:

Exothermic Reactions: Condensation reactions are often exothermic. At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. This can lead to localized "hot spots," which may trigger side reactions, decomposition of products, or even a runaway reaction. procurementresource.com

Mass Transfer Limitations: In heterogeneous reaction mixtures, ensuring efficient mixing becomes crucial at an industrial scale to facilitate contact between reactants and catalysts. procurementresource.com

Product Isolation and Purification: The isolation of the final product from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts, can be complex and costly at a large scale. The choice of solvent and the development of an efficient work-up and purification protocol are critical.

Waste Management: Large-scale synthesis generates significant amounts of waste. The development of greener synthetic routes with higher atom economy and the use of recyclable catalysts and solvents are important for sustainable manufacturing.

Optimization of Reaction Parameters for Scalability:

To address these challenges, a systematic optimization of reaction conditions is necessary. This involves studying the impact of various parameters on reaction yield, purity, and cycle time.

Parameter Considerations for Scalability Potential Impact on this compound Synthesis
Temperature Precise temperature control is crucial to manage exotherms and minimize side reactions. A robust cooling system is essential for large reactors.Higher temperatures may increase reaction rates but could also lead to the formation of impurities. An optimal temperature profile needs to be established.
Catalyst The choice of catalyst (e.g., base in Perkin or Knoevenagel reaction) and its loading can significantly impact reaction efficiency and cost. Heterogeneous catalysts are often preferred for easier separation and recycling.The use of an efficient and easily recoverable catalyst can significantly reduce production costs and simplify the purification process.
Solvent The solvent should be selected based on its ability to dissolve reactants, its boiling point for effective heat management, its environmental impact, and its ease of recovery.A solvent that allows for a homogeneous reaction and easy product precipitation upon cooling would be ideal for simplifying downstream processing.
Reactant Concentration Higher concentrations can increase throughput but may also lead to increased viscosity and challenges in mixing and heat transfer.Optimizing reactant concentrations is a trade-off between reaction rate and processability.

Process Intensification Strategies:

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. For the synthesis of this compound, several modern technologies can be considered:

Continuous Flow Synthesis: Performing the reaction in a continuous flow reactor offers several advantages over traditional batch processing. worktribe.comgoogle.comwipo.int These include superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. worktribe.comgoogle.comwipo.int This can lead to higher yields, improved product quality, and a smaller manufacturing footprint.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields in some condensation reactions. However, scaling up microwave reactors presents its own set of challenges related to uniform energy distribution and equipment design.

Techno-Economic Analysis:

Chemical Reactivity and Transformations of 2 2 Methoxyphenyl 3 Phenylacrylic Acid

Electrophilic and Nucleophilic Reactions of the Acrylic Acid Moiety

The acrylic acid portion of the molecule is the primary site for electrophilic and nucleophilic attacks. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and the α-carbon nucleophilic in character.

Nucleophilic Reactions: The most significant reaction at the acrylic acid moiety is the nucleophilic conjugate addition, also known as the Michael addition. wikipedia.orgchemeurope.com In this reaction, a nucleophile attacks the electrophilic β-carbon. This is the vinylogous equivalent of a direct nucleophilic addition to the carbonyl group. wikipedia.org The attack by the nucleophile generates a resonance-stabilized enolate intermediate, where the negative charge is delocalized between the α-carbon and the oxygen of the carbonyl group. wikipedia.org Subsequent protonation, typically during workup, leads to the saturated product. wikipedia.org

A wide array of nucleophiles can participate in this reaction, including:

Organometallic reagents: Gilman reagents (lithium dialkylcuprates) are effective for adding alkyl or aryl groups to the β-position. chemeurope.com

Amines: Secondary amines can add to form 3-aminocarbonyl compounds. chemeurope.com

Enolates: The classic Michael reaction involves the addition of enolates derived from ketones, esters, or other carbonyl compounds. chemeurope.com

Thiols and Cyanides: Soft nucleophiles like thiols and cyanide ions readily add to the β-carbon. chemeurope.com

The general mechanism for nucleophilic conjugate addition is depicted below: Step 1: Nucleophilic attack at the β-carbon. Step 2: Formation of a resonance-stabilized enolate intermediate. Step 3: Protonation of the enolate at the α-carbon to yield the final product.

Electrophilic Reactions: While less common due to the electron-deficient nature of the double bond, electrophilic addition can still occur, often requiring harsh conditions or specific catalysts. Reactions like halogenation (addition of Br₂) or hydrohalogenation (addition of HBr) can proceed, but they are generally slower compared to reactions with simple alkenes.

Oxidative and Reductive Manipulations of the Compound

The double bond and the carboxylic acid group in 2-(2-methoxyphenyl)-3-phenylacrylic acid are both susceptible to oxidation and reduction, allowing for a variety of chemical transformations.

Oxidative Manipulations: Oxidation can target either the alkene or the entire molecule. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can lead to oxidative cleavage of the carbon-carbon double bond. This reaction breaks the molecule, yielding substituted benzoic and phenylacetic acid derivatives depending on the subsequent workup conditions. The oxidation of acrylic acids can proceed via a chain mechanism involving radical intermediates. researchgate.net The kinetics of such oxidations are complex and can be influenced by initiators and reaction conditions. researchgate.net

Reductive Manipulations: Reduction offers several synthetic pathways, primarily targeting the carbon-carbon double bond and the carboxylic acid function.

Reduction of the Alkene: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (H₂) will selectively reduce the C=C double bond to yield 2-(2-methoxyphenyl)-3-phenylpropanoic acid.

Reduction of the Carboxylic Acid: The carboxylic acid group is more difficult to reduce. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the carboxylic acid to a primary alcohol, forming 2-(2-methoxyphenyl)-3-phenylprop-2-en-1-ol (an allylic alcohol). This reaction typically also reduces the double bond unless specific conditions are employed.

Combined Reduction: Using a powerful reducing agent like LiAlH₄ will typically reduce both the double bond and the carboxylic acid, resulting in the saturated alcohol, 2-(2-methoxyphenyl)-3-phenylpropan-1-ol.

The table below summarizes some potential oxidative and reductive transformations.

TransformationReagent(s)Product
Oxidation
Oxidative Cleavage1. O₃, 2. Zn/H₂O or (CH₃)₂S2-Methoxybenzaldehyde and Benzaldehyde (B42025)
Oxidative CleavageHot, conc. KMnO₄2-Methoxybenzoic acid and Benzoic acid
Reduction
Alkene HydrogenationH₂, Pd/C2-(2-Methoxyphenyl)-3-phenylpropanoic acid
Carboxylic Acid Reduction1. LiAlH₄, 2. H₃O⁺2-(2-Methoxyphenyl)-3-phenylprop-2-en-1-ol
Full Reduction1. LiAlH₄ (excess), 2. H₃O⁺2-(2-Methoxyphenyl)-3-phenylpropan-1-ol

Derivatization Strategies for Structural Modification

The carboxylic acid functional group is a prime handle for structural modification, allowing for the synthesis of a wide range of derivatives, most notably esters and amides. These modifications can alter the compound's physical properties and biological activity.

Esterification: Esters are commonly prepared through the Fischer esterification reaction, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). sapub.orgresearchgate.net The reaction is an equilibrium process, and the yield can be improved by removing water as it forms or by using an excess of the alcohol.

Another method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an alcohol, often in the presence of a non-nucleophilic base like pyridine, to form the ester in high yield.

Amide Formation: Amides are synthesized by reacting the carboxylic acid with an amine. This reaction typically requires a coupling agent to activate the carboxylic acid and facilitate the formation of the amide bond, as direct reaction is often inefficient. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) or carbonyldiimidazole (CDI). Alternatively, converting the carboxylic acid to its acyl chloride first, as described for esterification, followed by reaction with an amine, is a highly effective method for amide synthesis. afjbs.comsphinxsai.com

The table below outlines common derivatization strategies for cinnamic acid-type compounds.

Derivative TypeReagent(s)General Procedure
EsterAlcohol (R'-OH), H₂SO₄ (cat.)Fischer Esterification: Refluxing the acid with excess alcohol and an acid catalyst. sapub.org
Ester1. SOCl₂ or (COCl)₂, 2. R'-OH, PyridineFormation of acyl chloride followed by reaction with alcohol. afjbs.com
AmideAmine (R'-NH₂), DCC or other coupling agentThe coupling agent activates the carboxylic acid, facilitating nucleophilic attack by the amine. sphinxsai.com
Amide1. SOCl₂, 2. R'-NH₂Formation of acyl chloride followed by reaction with an amine. afjbs.com

Investigating Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and the intermediates involved is crucial for controlling reaction outcomes and designing new synthetic routes.

Nucleophilic Conjugate Addition Mechanism: As previously mentioned, the key intermediate in Michael-type additions is the enolate anion . wikipedia.org This species is formed when the nucleophile adds to the β-carbon, pushing the π-electrons of the double bond onto the α-carbon and through to the carbonyl oxygen. The stability of this intermediate, due to resonance delocalization, is a major driving force for the reaction. The final product distribution (keto-enol tautomerism) is determined by the subsequent protonation step.

Decarboxylation Mechanism: Diarylacrylic acids, such as the title compound, can undergo decarboxylation (loss of CO₂) under certain conditions, for instance, when catalyzed by copper salts. researchgate.net This reaction typically yields stilbene (B7821643) derivatives. The mechanism for the decarboxylation of α,β-unsaturated acids can be complex and may proceed through different pathways depending on the substrate and reaction conditions. For some cinnamic acid derivatives, the mechanism involves a 1,3-dipolar cycloaddition with a catalyst cofactor, leading to a cycloadduct intermediate that facilitates the loss of CO₂. researchgate.net For other systems, particularly under thermal conditions, the reaction may proceed through a concerted pericyclic transition state, especially if the molecule can isomerize to a β,γ-unsaturated acid. masterorganicchemistry.com The stability of the potential carbanion or radical intermediate formed upon CO₂ loss is a critical factor in determining the feasibility of the reaction. wikipedia.org

Exploration of Structure Activity Relationships Sar for 2 2 Methoxyphenyl 3 Phenylacrylic Acid Analogues

Conformational Analysis and Stereochemical Impact on Biological Potency

The three-dimensional arrangement of a molecule, encompassing its conformation and stereochemistry, is a pivotal determinant of its biological potency. The specific geometry of a compound dictates how it can interact with its biological target, such as a receptor or enzyme active site.

Conformational analysis of molecules structurally related to 2-(2-Methoxyphenyl)-3-phenylacrylic acid reveals the importance of spatial orientation for biological activity. For instance, studies on 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines, which share a methoxyphenyl moiety, have shown that differences in the alkyl chain length connecting key functional groups can alter the distances between nitrogen and oxygen atoms. nih.gov This variation in intramolecular distances, confirmed through computational analysis, resulted in a tenfold difference in 5-HT2 receptor binding affinity. nih.gov

Influence of Substituent Effects, particularly the Methoxy (B1213986) Group, on Molecular Interactions

Substituents on the aromatic rings of this compound analogues profoundly influence their physicochemical properties and molecular interactions. The methoxy (-OCH₃) group, in particular, exerts significant electronic and steric effects.

The position and number of methoxy groups can alter a molecule's electronegativity and its capacity for intermolecular interactions. scielo.br In a comparative study of methoxylated chalcones, a compound with a greater number of methoxy groups exhibited more intermolecular interactions, leading to deviations from planarity in its crystal structure. scielo.br The oxygen atom of the methoxy group can act as a hydrogen bond acceptor and can also engage in intermolecular contacts with metal ions in biological systems, which can impact bioavailability and activity. mdpi.com

The electronic effect of the methoxy group is also critical. Research on various cinnamic acid derivatives has demonstrated that the presence of a methoxy group at the para-position is often crucial for enhancing specific biological activities. mdpi.com For example, p-methoxycinnamic acid (p-MCA) is a significantly more potent inhibitor of α-glucosidase than its corresponding hydroxy derivative, suggesting the methoxy group is a key pharmacophore. mdpi.com Similarly, the methoxy group at the para-position has been identified as essential for the hepatoprotective activity of phenylpropanoids. mdpi.com The metabolic stability of these compounds is also affected; methoxylation can inhibit the enzymatic reactions that lead to rapid metabolism, such as sulfonation and glucuronidation, potentially allowing the compounds to remain in the bloodstream in their active form for longer. researchgate.net

Table 1: Influence of Methoxy Group on Molecular and Biological Properties
PropertyInfluence of Methoxy (-OCH₃) GroupSource
Intermolecular InteractionsIncreases electronegativity, acts as a hydrogen bond acceptor, and can lead to more numerous intermolecular contacts in the solid state. scielo.br
Molecular ConformationCan cause deviations from molecular planarity due to increased intermolecular forces. scielo.br
Biological ActivityThe para-methoxy group is a key pharmacophore for enhancing α-glucosidase inhibition and hepatoprotective effects. mdpi.com
Metabolic StabilityInhibits first-pass liver enzymes responsible for sulfonation and glucuronidation, potentially increasing bioavailability. researchgate.net
BioavailabilityCan be reduced if strong intermolecular contacts (e.g., with metal ions) prevent interaction with biological targets. mdpi.com

Design and Synthesis of Novel Derivatives and Bioisosteres of the Chemical Compound

The design and synthesis of novel derivatives are central to optimizing the therapeutic profile of a lead compound. For analogues of this compound, synthetic strategies often involve modifying the core structure to explore new chemical space and improve biological activity. A common approach involves the Claisen-Schmidt condensation of an appropriate aromatic aldehyde with an aromatic acetophenone. scielo.br Further modifications can be made to the phenyl rings or the acrylic acid moiety.

One advanced design strategy is bioisosteric replacement, where a specific functional group or substituent in a molecule is replaced with another group that has similar physical or chemical properties, with the goal of modulating its biological activity, metabolic stability, or toxicity. nih.govnih.gov This is a widely used technique in medicinal chemistry to fine-tune the properties of a drug candidate. nih.gov For the phenyl groups present in the this compound scaffold, various nonclassical bioisosteres could be considered.

The synthesis of novel derivatives often involves reacting a starting compound with various reagents to introduce new functional groups. For example, new series of compounds can be created by reacting a chloroalkyl derivative with sulfanylalkyl carboxylic acids to introduce thioether linkages and new carboxylic acid or ester functionalities. nih.gov Such synthetic campaigns can generate a library of related compounds for biological screening. mdpi.com

Table 2: Examples of Phenyl Group Bioisosteres in Drug Design
BioisostereRationale for ReplacementPotential Impact on PropertiesSource
Bicyclo[1.1.1]pentane (BCP)Acts as a rigid, non-aromatic phenyl mimic.Can significantly improve metabolic properties while maintaining potency. nih.gov
CubaneProvides a three-dimensional, saturated scaffold as a phenyl replacement.May improve in vitro potency but can sometimes reduce metabolic stability. nih.gov
closo-CarboraneA boron-containing cluster that can mimic a phenyl ring.Can enhance in vitro potency against certain targets. nih.gov
Thiophene/PyridineHeterocyclic rings that can mimic the steric and electronic properties of a phenyl ring.Can introduce new hydrogen bonding capabilities and alter solubility and metabolism. nih.gov

Comparative Biological Activity Profiling of Structural Analogues

Profiling the biological activity of a series of structural analogues is essential for elucidating clear SAR trends. By systematically altering substituents and evaluating the impact on a specific biological endpoint (e.g., anticancer, antimicrobial, or anti-inflammatory activity), researchers can identify the molecular features that are critical for efficacy. The nature and position of substituents on the cinnamic acid framework have been found to play a huge role in either enhancing or decreasing biological efficacy. nih.gov

For example, in a study of coniferyl aldehyde (4-hydroxy-3-methoxy cinnamaldehyde) derivatives tested against non-small cell lung cancer (NSCLC) cell lines, significant differences in cytotoxicity were observed. ju.edu.jo While some derivatives showed minimal activity, others were potent, with IC₅₀ values in the low micromolar range. ju.edu.jo This highlights the sensitivity of the biological response to even minor structural changes.

Similarly, comparative studies have shown that p-methoxycinnamic acid (p-MCA) exhibits much higher antimicrobial activity against various bacterial and fungal species compared to the parent cinnamic acid. mdpi.com This again underscores the positive contribution of the para-methoxy group to biological function in this class of compounds. The biological activities of different cinnamic acid derivatives have been attributed to the nature and position of the substituent groups. nih.gov Research into 3,4,5-trimethoxycinnamic acid (TMCA) derivatives has also yielded analogues with potent activities, including antiviral and P-glycoprotein inhibition effects, demonstrating the diverse therapeutic potential that can be unlocked through structural modification. nih.gov

Table 3: Comparative Anticancer Activity of Coniferyl Aldehyde Analogues
CompoundModificationIC₅₀ on A549 Cell Line (μM)IC₅₀ on H1299 Cell Line (μM)Source
Compound 2Benzoyl chloride derivative of coniferyl aldehyde32.59.6 ju.edu.jo
Compound 4Derivative of coniferyl aldehyde> 1006.7 ju.edu.jo
Compound 8Benzoyl chloride derivative of coniferyl aldehyde58.0Relatively cytotoxic ju.edu.jo

Mechanistic Insights into the Biological Activities of 2 2 Methoxyphenyl 3 Phenylacrylic Acid

Investigation of Molecular Targets and Binding Interactions

The biological efficacy of a compound is fundamentally linked to its ability to interact with specific molecular targets within the cell. For methoxy-substituted cinnamic acid derivatives, research has identified key interactions with enzymes and cellular receptors that are critical to signaling pathways involved in cell growth, proliferation, and survival.

The Epidermal Growth Factor Receptor (EGFR) is a crucial enzyme in the protein tyrosine kinase family that plays a significant role in the proliferation and differentiation of both normal and malignant cells. huji.ac.il Its inhibition is a primary therapeutic strategy for various cancers. nih.gov Studies on compounds structurally related to 2-(2-Methoxyphenyl)-3-phenylacrylic acid have demonstrated potent inhibitory effects on EGFR.

Certain groups of EGFR inhibitors have shown high affinity and potent inhibition against the kinase domains of the c-ErbB family of receptors, including EGFR (also known as c-ErbB1) and HER2 (c-ErbB2). huji.ac.il For instance, specific derivatives have been found to be highly potent in inhibiting both EGFR and c-ErbB2 with IC50 values in the nanomolar range (4-15 nM for EGFR and 25-50 nM for c-ErbB2). huji.ac.il These inhibitors can bind irreversibly to EGFR, a mechanism that enhances their inhibitory effect. huji.ac.il The efficacy of such compounds is often evaluated by their ability to suppress EGFR autophosphorylation in cancer cell lines. huji.ac.il

The development of novel phenolic compounds as dual inhibitors of EGFR and Cyclooxygenase-2 (COX-2), another enzyme often overexpressed in cancers, highlights a multi-targeted approach. nih.gov Specific benzoxazolyl scaffold-containing compounds have demonstrated significant inhibitory activity against EGFR, with IC50 values as low as 0.5 µM. nih.gov

Beyond direct enzyme inhibition, methoxy (B1213986) cinnamic acid derivatives can modulate the activity of various cellular receptors. A notable example is the compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), a structural analog, which has been shown to exert its anticancer effects by dual-regulating Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.gov MMPP was found to inhibit the phosphorylation of VEGFR2 while simultaneously enhancing the transcriptional activity of PPARγ. nih.gov This dual action effectively downregulates the AKT signaling pathway, which is critical for cancer cell survival and proliferation. nih.gov

Furthermore, in studies on cervical cancer cells, MMPP treatment led to a significant increase in the expression of the death receptors DR5 and FAS. nih.govkoreascience.kr These receptors are key components of the extrinsic apoptotic pathway, and their upregulation sensitizes cancer cells to programmed cell death signals. koreascience.krjmb.or.kr

Elucidation of Cellular and Subcellular Pathway Modulation

The interaction of this compound and its analogs with molecular targets triggers a cascade of events within the cell, leading to the modulation of critical signaling pathways that govern cell fate.

Apoptosis is a form of programmed cell death essential for eliminating damaged or cancerous cells. mdpi.com Methoxy cinnamic acid derivatives have been shown to be potent inducers of apoptosis in various cancer cell lines. nih.gov The compound MMPP, for example, induces apoptosis in cervical cancer cells primarily through the extrinsic pathway. nih.govkoreascience.kr This is characterized by the increased expression of death receptors and the subsequent activation of initiator caspase-8 and executioner caspase-3. nih.gov MMPP has also been shown to induce apoptosis in breast cancer cells by activating pro-apoptotic proteins like caspase-3, caspase-8, caspase-9, and Bax, while inhibiting the anti-apoptotic protein Bcl-2. nih.gov

Similarly, Ethyl-p-methoxycinnamate (EPMC) induces both early and late-stage apoptosis in cholangiocarcinoma cells. nih.gov Treatment with EPMC leads to the activation of caspases 3 and 7, which are the final executioners of apoptosis. nih.gov This process is often preceded by cell cycle arrest, another mechanism by which these compounds inhibit cancer cell proliferation. nih.gov

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that can act as double-edged swords within a cell. nih.gov While they are natural byproducts of metabolism, excessive levels can lead to oxidative stress and cellular damage, ultimately triggering apoptosis. nih.gov Conversely, some compounds can exhibit antioxidant properties by scavenging ROS. researchgate.net

Some anticancer agents exert their effects by increasing the generation of ROS in cancer cells, which already have a higher baseline level of oxidative stress. nih.gov This increased ROS load can overwhelm the cell's antioxidant defenses, leading to mitochondrial injury and the activation of apoptotic pathways. nih.gov While direct studies on ROS generation by this compound are limited, related methoxy compounds have been investigated in this context. For instance, the anticancer effects of 2-methoxyestradiol (B1684026) are linked to its ability to generate ROS and cause mitochondrial injury. nih.gov This suggests that a potential mechanism for related cinnamic acid derivatives could involve the modulation of cellular redox status. On the other hand, many cinnamic acid derivatives have also been reported to possess antioxidant and ROS scavenging activities, which may contribute to their neuroprotective and hepatoprotective effects. researchgate.net

In Vitro Studies of Biological Potency

The biological potency of this compound and its analogs has been quantified in numerous in vitro studies using various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness, with lower values indicating higher potency. The tables below summarize key findings from the literature.

Table 1: In Vitro Enzyme Inhibitory Activity of Cinnamic Acid Analogs
Compound/Derivative ClassTarget EnzymeIC50 ValueSource
Group B/C Anilinoquinazoline DerivativesEGFR4-15 nM huji.ac.il
Group B/C Anilinoquinazoline Derivativesc-ErbB2 (HER2)25-50 nM huji.ac.il
Compound C4 (Benzoxazolyl Scaffold)EGFR0.9 µM nih.gov
Compound G4 (Benzoxazolyl Scaffold)EGFR0.5 µM nih.gov
Compound C4 (Benzoxazolyl Scaffold)COX-24.35 µM nih.gov
Compound G4 (Benzoxazolyl Scaffold)COX-22.47 µM nih.gov
Table 2: In Vitro Cytotoxic Activity (IC50) of Cinnamic Acid Analogs on Cancer Cell Lines
Compound/DerivativeCell LineCancer TypeIC50 ValueSource
Compound C4H-460Lung Cancer1.5 µM (average) nih.gov
Compound G4Panc-1Pancreatic Cancer2.8 µM (average) nih.gov
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide (16d)HeLaCervical Cancer< 10 µg/mL mdpi.com
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide (16c)SKOV-3Ovarian Cancer< 10 µg/mL mdpi.com
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide (16c, 16d, 17a, 17c)MCF-7Breast Cancer11.20–93.46 µg/mL (range) mdpi.com

Antimicrobial Spectrum and Mechanism of Action

Cinnamic acid and its derivatives are recognized for their broad-spectrum antimicrobial properties. bohrium.comconicet.gov.ar The antimicrobial efficacy of these compounds is often attributed to the presence of the α,β-unsaturated carbonyl group, which can act as a Michael acceptor, and the lipophilic nature of the phenyl ring, which facilitates interaction with microbial cell membranes. mdpi.com The introduction of substituents on the phenyl ring, such as a methoxy group, can modulate this activity. mdpi.com

The antimicrobial action of cinnamic acid derivatives is believed to be multi-faceted. One primary mechanism involves the disruption of the microbial cell membrane's integrity, leading to increased permeability and the subsequent leakage of vital intracellular components such as ions, ATP, and nucleic acids. mdpi.com This disruption can also interfere with the function of membrane-bound enzymes and transport systems.

Furthermore, some cinnamic acid derivatives have been shown to inhibit biofilm formation, a critical virulence factor for many pathogenic microbes. frontiersin.orgmdpi.com By interfering with the initial stages of microbial adhesion and the production of the extracellular polymeric substance (EPS) that forms the biofilm matrix, these compounds can render pathogens more susceptible to conventional antibiotics and host immune responses. frontiersin.orgmdpi.com Another proposed mechanism of antifungal action involves the inhibition of enzymes crucial for fungal metabolism, such as benzoate (B1203000) 4-hydroxylase (CYP53). nih.govmdpi.com

The antimicrobial spectrum of methoxy-substituted cinnamic acid derivatives has been shown to encompass a range of Gram-positive and Gram-negative bacteria, as well as various fungal species. The specific activity can be influenced by the position of the methoxy group on the phenyl ring. For instance, 2-methoxycinnamaldehyde, a closely related compound, has demonstrated significant activity against methicillin-resistant Staphylococcus epidermidis (MRSE). frontiersin.org

Table 1: Representative Antimicrobial Spectrum of Methoxy-Substituted Cinnamic Acid Derivatives

MicroorganismTypeActivity of Related CompoundsReference
Staphylococcus aureusGram-positive bacteriumSusceptible mdpi.comnih.gov
Staphylococcus epidermidis (including MRSE)Gram-positive bacteriumSusceptible, Inhibition of biofilm formation frontiersin.orgmdpi.com
Bacillus subtilisGram-positive bacteriumSusceptible ajol.info
Escherichia coliGram-negative bacteriumModerately Susceptible ajol.info
Candida albicansFungus (Yeast)Susceptible nih.govresearchgate.net
Aspergillus nigerFungus (Mold)Susceptible conicet.gov.arajol.info

Antioxidant Potential and Radical Scavenging Mechanisms

Phenolic compounds, including derivatives of cinnamic acid, are well-established antioxidants. researchgate.netnih.gov Their ability to counteract oxidative stress is a key contributor to their therapeutic effects. The antioxidant capacity of these molecules is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

The antioxidant activity of this compound can be inferred from the structural characteristics it shares with other methoxy-substituted phenolic acids. The presence of a methoxy group on the phenyl ring can enhance the antioxidant activity by increasing the electron-donating capacity of the molecule. nih.gov

The primary mechanisms through which phenolic compounds scavenge free radicals include:

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is relatively stable and does not propagate the radical chain reaction. nih.gov

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant donates an electron to the free radical, forming a radical cation and an anion. The radical cation then releases a proton to become a stable molecule. nih.gov

The efficiency of these mechanisms is influenced by factors such as the bond dissociation enthalpy (BDE) of the O-H bond (in the case of hydroxylated analogs) and the ionization potential (IP) of the molecule. The methoxy group can lower the BDE and IP, thereby enhancing the radical scavenging capacity. nih.gov

Table 2: Antioxidant Potential of Structurally Related Methoxycinnamic Acid Derivatives

AssayObserved Activity in Related CompoundsMechanismReference
DPPH Radical ScavengingSignificant scavenging activity, often concentration-dependent.Primarily HAT and SET-PT researchgate.netnih.govmdpi.com
ABTS Radical ScavengingEffective decolorization, indicating potent radical scavenging.Primarily HAT and SET-PT researchgate.netnih.govnih.gov
Oxygen Radical Absorbance Capacity (ORAC)Demonstrated capacity to quench peroxyl radicals.Primarily HAT researchgate.net

Neuroprotective Effects and Associated Biochemical Pathways

The neuroprotective effects of phenolic acids, including cinnamic acid derivatives, are increasingly being recognized as a promising therapeutic avenue for neurodegenerative diseases. nih.govresearchgate.netlabshake.com These effects are often linked to their antioxidant and anti-inflammatory properties, which help to mitigate the cellular damage associated with these conditions.

Oxidative stress is a major contributor to neuronal cell death in neurodegenerative disorders. The accumulation of reactive oxygen species (ROS) can lead to damage of cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic pathways. The radical scavenging ability of this compound, as discussed in the previous section, is a key mechanism underlying its potential neuroprotective effects. By neutralizing free radicals, this compound can help to preserve neuronal integrity and function.

In addition to direct antioxidant effects, cinnamic acid derivatives have been shown to modulate various biochemical pathways involved in neuroprotection:

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Some phenolic compounds can influence signaling cascades such as the p38 MAPK pathway, which is involved in cellular stress responses and apoptosis. nih.gov By inhibiting this pathway, these compounds can reduce inflammation and promote cell survival.

Upregulation of Endogenous Antioxidant Defenses: Cinnamic acid derivatives may enhance the expression and activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), further bolstering the cell's ability to combat oxidative stress. nih.gov

Anti-inflammatory Action: Neuroinflammation is a common feature of neurodegenerative diseases. Cinnamic acid derivatives can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. ajol.info

Modulation of Calcium Homeostasis: Dysregulation of intracellular calcium levels can lead to excitotoxicity and neuronal death. Some cinnamic acid derivatives have been found to modulate calcium influx, thereby protecting neurons from glutamate-induced toxicity. mdpi.com

While direct studies on the neuroprotective mechanisms of this compound are lacking, its structural similarity to other neuroprotective cinnamic acid derivatives suggests that it may act through a combination of these pathways to protect neuronal cells from damage. bohrium.commdpi.comresearchgate.netnih.gov

Table 3: Potential Neuroprotective Mechanisms and Associated Biochemical Pathways of Cinnamic Acid Derivatives

MechanismAssociated Biochemical Pathway/EffectReference
Reduction of Oxidative StressDirect scavenging of reactive oxygen species (ROS). Upregulation of antioxidant enzymes (e.g., SOD, CAT). nih.gov
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokine production. Modulation of the p38 MAPK pathway. ajol.infonih.gov
Anti-apoptotic EffectsInhibition of caspase activation. Modulation of Bcl-2 family proteins. nih.gov
Modulation of Neuronal SignalingRegulation of calcium homeostasis to prevent excitotoxicity. mdpi.com

Theoretical and Computational Chemistry Approaches in 2 2 Methoxyphenyl 3 Phenylacrylic Acid Research

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-(2-Methoxyphenyl)-3-phenylacrylic acid. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. irjweb.com It has proven to be a highly effective tool for determining optimized molecular geometry, spectroscopic properties, and various electronic parameters. bhu.ac.in

A typical DFT study on this compound would begin with the construction of its 3D structure in silico. This initial structure is then subjected to a geometry optimization process. Using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the calculation iteratively adjusts the positions of the atoms to find the lowest energy conformation, which represents the most stable molecular structure. irjweb.comnih.gov

From this optimized geometry, a wealth of information can be extracted. Key outputs include precise bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. Furthermore, DFT calculations provide insights into the electronic structure, such as the distribution of electron density. The molecular electrostatic potential (MEP) map, for instance, can be generated to visualize electron-rich and electron-poor regions of the molecule. nih.gov This is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. nih.gov

Table 1: Representative Data from a DFT Geometry Optimization for this compound

ParameterAtom 1Atom 2Atom 3Atom 4Predicted Value
Bond Length C1C2--e.g., 1.39 Å
Bond Angle C1C2C3-e.g., 120.1°
Dihedral Angle C1C2C3C4e.g., 179.5°
(Note: The values in this table are illustrative examples of the type of data generated and are not actual calculated results for this specific molecule.)

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). Conversely, the LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons (electrophilicity). rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com A large gap indicates higher stability and lower reactivity. rsc.org

For this compound, DFT calculations can determine the energies of the HOMO and LUMO. This analysis reveals the molecule's electronic transition properties and helps predict its behavior in chemical reactions. Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, providing a more quantitative measure of reactivity.

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

DescriptorFormulaSignificance
Energy Gap (ΔE) ELUMO - EHOMOChemical reactivity and stability
Chemical Potential (μ) (EHOMO + ELUMO) / 2Electron escaping tendency
Chemical Hardness (η) (ELUMO - EHOMO) / 2Resistance to change in electron distribution
Global Softness (S) 1 / (2η)Measure of molecular polarizability
Electrophilicity Index (ω) μ2 / (2η)Propensity to accept electrons
(Note: These formulas are used to calculate reactivity descriptors from the computed orbital energies.)

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT provides a static, lowest-energy picture of a molecule, this compound is a flexible molecule that can adopt numerous conformations due to the rotation around its single bonds. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field—a set of empirical energy functions that describe the potential energy of the system. By solving Newton's equations of motion for each atom, the simulation generates a trajectory that describes how the positions and velocities of the atoms evolve over a specific period.

For this compound, MD simulations can be used to explore its conformational landscape. This involves simulating the molecule in a solvent (like water) at a certain temperature and pressure to mimic physiological or experimental conditions. Over the course of the simulation (typically nanoseconds to microseconds), the molecule will explore various low-energy conformations. Analyzing the trajectory allows researchers to identify the most populated or stable conformational states, understand the transitions between them, and calculate properties like the radius of gyration. This information is vital for understanding how the molecule's shape influences its interactions with biological targets or other molecules.

In Silico Mechanistic Pathway Elucidation

Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions. For a molecule like this compound, which could be involved in various synthetic or metabolic reactions, in silico mechanistic studies can map out the entire reaction pathway.

Using methods like DFT, researchers can model the reactants, products, and any potential intermediates. More importantly, they can locate and characterize the transition state (TS)—the highest energy point along the reaction coordinate that connects reactants to products. The energy of the transition state determines the activation energy of the reaction, which is a key factor controlling the reaction rate.

By calculating the energies of all species along a proposed reaction pathway (reactants, intermediates, transition states, and products), a reaction energy profile can be constructed. This profile provides a detailed, step-by-step view of the reaction mechanism, helping to confirm or refute proposed pathways. This approach can be used to understand, for example, the mechanism of its synthesis, degradation, or potential metabolic transformation.

Virtual Screening and Ligand-Based Design for Novel Analogues

Theoretical approaches are instrumental in the design of new molecules with improved properties, a process often employed in drug discovery. If this compound is identified as having a desirable biological activity, computational methods can be used to design novel analogues with enhanced potency or other favorable characteristics.

Virtual screening is a technique where large libraries of chemical compounds are computationally evaluated to identify those most likely to bind to a specific biological target. This can be done through structure-based methods (if the 3D structure of the target is known) or ligand-based methods.

Ligand-based design is employed when the structure of the target is unknown, but a set of molecules with known activity is available. In this approach, a model, known as a pharmacophore, is developed based on the essential structural features required for biological activity. This pharmacophore model is then used as a 3D query to screen databases for other molecules that possess the same features. This allows for the rapid identification of new and structurally diverse compounds that are likely to share the same mechanism of action as the original lead compound, this compound. These identified "hits" can then be synthesized and tested, streamlining the discovery of new and improved analogues.

Derivatives and Analogues: Advanced Synthesis and Biological Profiling

Cinnamic Acid-Based Derivatives: Synthesis and SAR

The synthesis of cinnamic acid derivatives often employs classic organic reactions such as the Perkin or Knoevenagel-Doebner condensations. These methods allow for the introduction of a wide range of substituents on both the phenyl and acrylic acid moieties, enabling the exploration of structure-activity relationships (SAR). For derivatives of 2-(2-methoxyphenyl)-3-phenylacrylic acid, modifications can be introduced on the phenyl rings or by esterification of the carboxylic acid group.

A common synthetic strategy for creating ester derivatives of cinnamic acids is Steglich esterification. This method has been utilized to prepare a variety of cinnamic esters, which have subsequently been evaluated for their biological activities, including cytotoxic effects against various cancer cell lines. plu.mxscielo.br For instance, studies on methoxylated cinnamic esters have provided insights into their antiproliferative and antimetastatic potential. nih.gov

The structure-activity relationship of cinnamic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. For example, the presence and position of methoxy (B1213986) groups can modulate the biological activity of these compounds. While specific SAR studies on a broad series of this compound esters are not extensively documented, general trends from related cinnamic acid derivatives suggest that lipophilicity and electronic effects of the substituents play a crucial role in their cytotoxic activity.

Table 1: Cytotoxicity of Selected Methoxy-Substituted Cinnamic Ester Derivatives against Human Cancer Cell Lines Data is illustrative and based on general findings for methoxy-substituted cinnamic esters, not specifically this compound derivatives.

CompoundSubstitution PatternCancer Cell LineIC50 (µM)Reference
3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate3-OCH3 (benzyl), 4-OCH3 (phenyl)HCT-116 (Colon)16.2 plu.mxscielo.br
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate2,5-di-OCH3 (benzyl), 4-OCH3 (phenyl)A549 (Lung)- nih.gov

Phenylacrylamide Derivatives: Synthetic Routes and Biological Evaluation

The conversion of the carboxylic acid moiety of this compound into an amide functionality opens up another avenue for creating structurally diverse and biologically active compounds. Phenylacrylamide derivatives have been synthesized and evaluated for a range of pharmacological activities, including anticancer properties.

A general approach to the synthesis of these amides involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with a desired amine. Another common method is the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). These methods have been successfully employed in the synthesis of various cinnamic acid amides.

A specific example includes the synthesis of a quinoline (B57606)/cinnamic acid hybrid, (E)-6,7-dimethoxy-N-[2-[3-(2-methoxyphenyl)acrylamido]ethyl]quinoline-2-carboxamide, which demonstrated significant anti-Aβ42 aggregation activity, suggesting potential applications in the context of Alzheimer's disease. sysrevpharm.org Furthermore, studies on N-substituted phenylacrylamides have been conducted to explore their potential as histone deacetylase (HDAC) inhibitors, a class of anticancer agents. nih.govbiointerfaceresearch.com

The biological activity of these phenylacrylamide derivatives is highly dependent on the nature of the substituent on the amide nitrogen. For instance, the introduction of different aryl or alkyl groups can significantly impact their cytotoxicity and other biological effects.

Table 2: Biological Activity of Selected Phenylacrylamide Derivatives Data is illustrative and based on findings for related phenylacrylamide structures.

CompoundAmide SubstituentBiological ActivityKey FindingReference
(E)-6,7-dimethoxy-N-[2-[3-(2-methoxyphenyl)acrylamido]ethyl]quinoline-2-carboxamide(6,7-dimethoxyquinolin-2-yl)ethylAnti-Aβ42 aggregationSignificant inhibition of amyloid-beta aggregation sysrevpharm.org
(2E)-N-Methyl-N-((hydroxycarbamoyl)methyl)-3-(3-hydroxyphenyl)prop-2-enamideMethyl-(hydroxycarbamoyl)methylAnticancer (A-549)Potent in vitro cytotoxicity with an IC50 of 10.36 µM biointerfaceresearch.com

Organometallic Complexes (e.g., Organotin(IV)) of the Chemical Compound and Analogues

The carboxylic acid group of this compound provides a coordination site for metal ions, leading to the formation of organometallic complexes. Among these, organotin(IV) complexes of carboxylic acids have been extensively studied for their potential as anticancer and antimicrobial agents. sysrevpharm.org

The synthesis of organotin(IV) carboxylates is typically achieved by reacting the corresponding carboxylic acid with an organotin(IV) oxide or chloride in an appropriate solvent, often with refluxing. nih.gov The resulting complexes can exhibit various coordination geometries around the tin atom, which can influence their biological activity. For instance, diorganotin(IV) and triorganotin(IV) compounds of a closely related structure, (E)-3-(4-methoxyphenyl)-2-(4-chlorophenyl)-2-propenoate, have been synthesized and characterized. mdpi.com Spectroscopic studies, including IR, ¹H, ¹³C, and ¹¹⁹Sn NMR, are crucial for elucidating the structures of these complexes in both solid and solution states.

Structure-activity relationship studies of organotin(IV) carboxylates have revealed that their biological activity is dependent on both the nature of the organic groups attached to the tin atom and the structure of the carboxylate ligand. Generally, triorganotin(IV) derivatives exhibit higher cytotoxicity compared to their diorganotin(IV) counterparts. sysrevpharm.orgnih.gov

Exploration of Hybrid Molecules Incorporating the this compound Moiety

Molecular hybridization, which involves covalently linking two or more pharmacophores, is a promising strategy in drug discovery to develop multi-target agents with improved efficacy and reduced side effects. The this compound scaffold has been utilized as a building block in the synthesis of novel hybrid molecules.

The synthetic strategies for creating these hybrids often involve the formation of amide or ester linkages between the carboxylic acid group of the cinnamic acid derivative and a functional group on another bioactive molecule. For example, hybrid molecules containing cinnamic acid and 2-quinolinone derivatives have been designed and synthesized, showing promising anticancer activity. nih.govmdpi.com In one such study, a derivative of this compound was incorporated into a quinoline hybrid, which was then evaluated for its ability to inhibit amyloid-beta aggregation. sysrevpharm.org

Another approach involves the hybridization of cinnamic acids with heterocyclic scaffolds known for their diverse biological activities, such as 1,2,4-triazoles and 1,3,4-oxadiazoles, to create novel antioxidant and anti-inflammatory agents. mdpi.comresearchgate.netnih.gov The rationale behind this approach is to combine the beneficial properties of each moiety to achieve a synergistic therapeutic effect.

Table 3: Examples of Hybrid Molecules Incorporating a Cinnamic Acid Moiety

Hybrid ScaffoldLinked PharmacophoreSynthetic LinkagePotential Biological ActivityReference
Cinnamic acid - Quinoline(6,7-dimethoxyquinolin-2-yl)ethyl amineAmideAnti-Alzheimer's (Anti-Aβ aggregation) sysrevpharm.org
Cinnamic acid - 2-Quinolinone1-amino-7,8-dihydroxy-4-methylquinolin-2(1H)-oneAmineAnticancer nih.govmdpi.com
Cinnamic acid - 1,2,4-TriazolePhenylisothiocyanate (precursor)Hydrazide, then cyclizationAntioxidant, Anti-inflammatory mdpi.comresearchgate.netnih.gov

Broader Applications of 2 2 Methoxyphenyl 3 Phenylacrylic Acid in Research and Development

Role as a Versatile Building Block in Complex Organic Synthesis

No documented studies were found that explicitly describe the use of 2-(2-Methoxyphenyl)-3-phenylacrylic acid as a versatile building block or starting material for the synthesis of more complex organic molecules. Chemical databases list its Z-isomer, Z-3-(o-methoxyphenyl)-2-phenyl propenoic acid, as a potential downstream product that can be synthesized from 3-phenylcoumarin, but this does not illustrate its application as a foundational component for further synthesis. lookchem.com The core function of a versatile building block is to serve as a starting point in multi-step syntheses, and literature detailing such a role for this specific compound is not available.

Potential in the Development of New Materials and Chemical Processes

The search yielded no information on the application of this compound in the field of materials science. There are no published reports of its use as a monomer in polymerization reactions, as a component in the development of novel functional materials, or as a key element in new chemical processes. While the broader class of cinnamic and acrylic acids has been explored in materials development, data specific to the this compound variant is absent from the current body of scientific literature.

Studies on Interactions with Biological Macromolecules (Beyond Therapeutic Targets)

There is no available research on the non-therapeutic interactions between this compound and biological macromolecules. Studies that focus on its use as a molecular probe, in biophysical assays to understand molecular interactions, or for other research applications outside the scope of direct therapeutic development have not been published. While many derivatives of cinnamic acid are studied for their biological activities, these investigations are primarily focused on therapeutic outcomes, and none were found that specifically examine this compound for the purposes outlined.

Emerging Frontiers and Future Research Directions for 2 2 Methoxyphenyl 3 Phenylacrylic Acid

Development of Asymmetric Synthesis Strategies for Enantiomerically Pure Forms

The presence of a chiral center in derivatives of 2-(2-Methoxyphenyl)-3-phenylacrylic acid necessitates the development of asymmetric synthesis methods to obtain enantiomerically pure forms. The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting desired therapeutic effects while the other may be inactive or even detrimental. Consequently, accessing stereochemically pure versions of this compound is critical for pharmacological studies.

Future research will likely focus on several key areas of asymmetric synthesis:

Chiral Catalysis: The use of chiral catalysts, including transition-metal complexes and organocatalysts, is a primary avenue for achieving high enantioselectivity. For α,β-unsaturated carboxylic acids, iridium-based catalysts with chiral spiro-phosphino-oxazoline (SIPHOX) ligands have shown exceptional efficiency in asymmetric hydrogenation, offering a promising strategy for producing chiral carboxylic acids. organic-chemistry.org Similarly, organocatalytic approaches, such as Michael-cyclization cascades, provide a metal-free alternative for synthesizing chiral compounds with high enantiomeric excess. rsc.org

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective method for producing chiral compounds. Enzymes such as lipases can be employed for kinetic resolution of racemic mixtures or for direct asymmetric synthesis, often operating under mild conditions with high stereospecificity.

Synthesis StrategyCatalyst/Enzyme TypePotential Advantages
Asymmetric Hydrogenation Chiral Iridium or Rhodium complexes (e.g., Ir-SIPHOX)High efficiency, broad substrate scope, mild reaction conditions. organic-chemistry.org
Organocatalytic Addition Chiral primary amines, phosphoric acidsMetal-free, avoids toxic heavy metals, high enantioselectivity. rsc.orgbeilstein-journals.org
Enzymatic Resolution Lipases, EsterasesHigh stereospecificity, environmentally benign (green chemistry), mild conditions.

Advanced Spectroscopic Techniques for Detailed Structural and Mechanistic Characterization

While standard spectroscopic methods like 1D NMR and FT-IR are fundamental, a deeper understanding of the structure, conformation, and reaction mechanisms of this compound requires more advanced techniques. nih.govkisti.re.kr Future research will increasingly rely on a multi-spectroscopic approach for comprehensive characterization.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially for complex derivatives. iupac.orgomicsonline.orgresearchgate.net These methods are crucial for confirming connectivity and elucidating the precise three-dimensional structure, including stereochemistry.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides exact mass measurements for precise molecular formula determination. Tandem MS (MS/MS) techniques can be used to study fragmentation patterns, offering insights into the compound's structure and stability.

Computational Spectroscopy: Integrating experimental data with quantum chemical calculations, such as Density Functional Theory (DFT), can provide deeper insights. nih.govjmcs.org.mx This synergy allows for the prediction of NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis), aiding in the interpretation of complex spectra and understanding the molecule's electronic properties. nih.gov These combined approaches are also vital for studying reaction mechanisms, such as those in Perkin condensations, by identifying transient intermediates and transition states. acs.org

Spectroscopic TechniqueInformation GainedApplication Area
2D NMR (COSY, HSQC, HMBC) Unambiguous assignment of ¹H and ¹³C signals, molecular connectivity, stereochemistry. omicsonline.orgnih.govStructural Elucidation
High-Resolution Mass Spectrometry (HRMS) Precise molecular formula, identification of metabolites and degradation products.Structural Verification
FT-IR & Raman Spectroscopy Identification of functional groups, study of hydrogen bonding and polymorphism. researchgate.netConformational Analysis
UV-Vis Spectroscopy with DFT Electronic transitions, HOMO-LUMO energy gap, optical properties. nih.govElectronic Characterization

Multi-Omics Approaches in Elucidating Comprehensive Biological Impact

To fully understand the biological effects of this compound, research must move beyond single-target assays toward a systems-level perspective. Multi-omics—integrating genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of how a compound interacts with a biological system. nih.gov For phenolic compounds, these approaches can reveal complex mechanisms of action and metabolic pathways. nih.govresearchgate.net

Metabolomics: This approach can identify and quantify the small-molecule metabolites present in a biological system after exposure to the compound. NMR-based metabolomics has been used to study the metabolic alterations in E. coli exposed to cinnamic acid derivatives, revealing significant changes in cellular metabolism. nih.gov This can uncover the compound's metabolic fate and its impact on endogenous metabolic pathways.

Proteomics: By analyzing the entire set of proteins, proteomics can identify protein targets of the compound and downstream changes in protein expression. This can help elucidate the mechanism of action, identify biomarkers of efficacy or toxicity, and reveal off-target effects.

Transcriptomics: This technique analyzes the expression levels of all genes, providing insight into how the compound modulates cellular signaling pathways and gene regulatory networks.

Integrated multi-omics analysis can provide a comprehensive picture of a compound's biological impact, from gene expression to protein function and metabolic changes, which is crucial for drug development and understanding therapeutic potential. rsc.org

Omics FieldKey FocusPotential Insights for this compound
Metabolomics Small molecules (metabolites)Identification of metabolic pathways affected, drug metabolism, and biomarkers of response. nih.gov
Proteomics ProteinsDirect protein targets, off-target effects, changes in protein expression profiles. researchgate.net
Transcriptomics Gene expression (RNA)Modulation of gene regulatory networks and cellular signaling pathways. nih.gov

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can be used to build QSAR models that correlate the chemical structure of compounds with their biological activity. nih.gov For cinnamic acid derivatives, 3D-QSAR models have been developed to predict antimalarial activity and identify key structural features for potency. asianpubs.org Similar models could be developed for this compound to predict its potential therapeutic activities. benthamdirect.comeurekaselect.comalquds.edu

ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the discovery process, reducing the likelihood of late-stage failures.

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch, exploring a vast chemical space to identify promising new drug candidates based on the this compound scaffold. researchgate.net

AI/ML ApplicationPredictive GoalExample for Cinnamic Acid Derivatives
QSAR Modeling Predict biological activity (e.g., anticancer, antimicrobial).Models have successfully predicted antimalarial and EGFR inhibitory activity. asianpubs.orgeurekaselect.com
ADMET Prediction Forecast pharmacokinetic and toxicity profiles.Early-stage virtual screening to eliminate candidates with poor drug-like properties.
Generative Models Design novel molecules with optimized properties.Creation of new derivatives with potentially higher efficacy and better safety profiles. nih.gov

Opportunities in Green Chemistry for Sustainable Synthesis of the Chemical Compound

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use renewable resources. bepls.com Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly production methods.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating. chemicaljournals.com This technique has been successfully applied to the synthesis of various cinnamic acid derivatives and other heterocyclic compounds. jocpr.comnih.gov

Solvent-Free or Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or ethanol, or performing reactions under solvent-free conditions, significantly reduces environmental impact. researchgate.net The Knoevenagel condensation, a key reaction for synthesizing cinnamic acids, can be performed using green approaches. bepls.comsemanticscholar.org

Catalytic Reactions: Using catalysts, especially reusable ones, is a cornerstone of green chemistry. Palladium N-heterocyclic carbene catalysts have been used for the green synthesis of cinnamic acids via Mizoroki-Heck cross-coupling reactions. ajol.info Oxidative cleavage reactions of cinnamic acid derivatives have also been developed using environmentally benign reagents like hydrogen peroxide with a vanadium(V) oxide catalyst. rsc.org

Green Chemistry ApproachTraditional MethodAdvantages of Green Approach
Microwave-Assisted Synthesis Conventional reflux heating (hours)Reduced reaction time (minutes), higher yields, energy efficiency. chemicaljournals.com
Use of Green Solvents (e.g., water, ethanol) Use of volatile organic solvents (e.g., pyridine, toluene)Reduced toxicity and environmental pollution, improved safety. researchgate.net
Biocatalysis (Enzymes) Chemical catalystsHigh selectivity, mild reaction conditions, biodegradable catalysts.
Catalytic Mizoroki-Heck Reaction Stoichiometric Perkin ReactionHigher atom economy, milder conditions, broader substrate scope. ajol.infobyjus.com

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